molecular formula C13H24N2O2 B13466094 Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B13466094
M. Wt: 240.34 g/mol
InChI Key: LOPMTQSDJDFWTI-UHFFFAOYSA-N
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Description

Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research . This compound, with the molecular formula C13H24N2O2, features a rigid [3.1.1] bicyclic scaffold and a primary amine group, making it a versatile intermediate for the synthesis of more complex molecules . The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for selective deprotection under mild acidic conditions, enabling further functionalization . While its specific biological mechanisms are under investigation, compounds with similar 2-azabicycloheptane structures have demonstrated significant research value. For instance, related analogs are investigated as inhibitors of enzymes like cathepsin C, a target for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis . Other analogs have shown utility in neuroscience research, such as modulating amino acid transport systems . Researchers can leverage this compound to develop novel pharmacologically active agents or as a scaffold in library synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-10-8-13(15,9-10)5-6-14/h10H,4-9,14H2,1-3H3

InChI Key

LOPMTQSDJDFWTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1(C2)CCN

Origin of Product

United States

Preparation Methods

Cycloaddition and Intramolecular Substitution Approach

One of the key synthetic routes to azabicyclo[3.1.1]heptane derivatives involves the formation of the bicyclic skeleton via a dynamic addition-intramolecular substitution sequence. This approach was described by De Blieck and Stevens (2011), who synthesized 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles through the following steps:

  • Starting from 3-(2-chloroethyl)cyclobutanone, an imine is generated in situ.
  • Hydrogen cyanide is reversibly added to the imine.
  • An intramolecular nucleophilic substitution occurs, closing the bicyclic ring system.
  • The resulting nitrile group is then reduced to the corresponding aminomethyl group using lithium aluminum hydride with high yields (93-99%).
  • This method yields bicyclic compounds in moderate to good yields (47-92%).

This protocol provides a robust way to access the azabicyclo[3.1.1]heptane core with functional groups amenable to further modification.

Photochemical [3σ+2σ] Cycloaddition

A recent advancement in the synthesis of aminobicyclo[3.1.1]heptanes involves a photoinduced cycloaddition reaction between bicyclo[1.1.0]butanes and cyclopropylamines. This method, reported in 2022, offers a mild and operationally simple route:

  • The reaction proceeds under blue light irradiation (λ max = 427 nm) with an iridium-based photocatalyst.
  • The process assembles fully substituted bicyclo[3.1.1]heptanes in a single step with good yields (~70%).
  • The reaction tolerates a wide range of functional groups and provides access to meta-substituted arene bioisosteres.
  • Radical scavengers inhibit the reaction, confirming a radical mechanism.

This photochemical method is particularly attractive for constructing complex bicyclic amines efficiently and with structural diversity.

Intramolecular Imide Formation and Strecker Reaction

Another synthetic route involves the intramolecular imide formation from a 1,3-functionalized cyclobutane derivative obtained via a diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate:

  • The Strecker reaction introduces an amino group and a cyano group.
  • Cyclization leads to 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediates.
  • These intermediates are versatile for preparing monoprotected bicyclic diamines.
  • The method is scalable to multigram quantities and useful for medicinal chemistry building blocks.

This approach was recently highlighted for its efficiency and applicability in complex molecule synthesis.

Protection and Functional Group Manipulation

The tert-butyl carboxylate protecting group is commonly introduced to mask the carboxylic acid functionality during synthesis. A representative procedure is as follows:

  • Starting from 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid derivatives, tert-butyl esters are formed using standard esterification methods.
  • For example, reacting the acid with tert-butyl esters in the presence of lithium hydroxide and dodecanethiol in DMF yields tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with good yields (81%).
  • The product is purified by extraction and drying steps involving aqueous acid-base washes and organic solvents.

Summary Table of Preparation Steps

Step Reaction Type Starting Material / Intermediate Conditions / Reagents Yield / Notes
1 Dynamic addition-intramolecular substitution 3-(2-chloroethyl)cyclobutanone HCN addition, imine formation, intramolecular substitution 47-92% yield of bicyclic nitriles
2 Reduction Bicyclic nitriles Lithium aluminum hydride 93-99% yield of aminomethyl derivatives
3 Photochemical cycloaddition Bicyclo[1.1.0]butanes + cyclopropylamines Iridium photocatalyst, blue light irradiation ~70% yield of aminobicyclo[3.1.1]heptanes
4 Esterification / Protection 3,6-Diazabicyclo[3.1.1]heptane carboxylic acid Lithium hydroxide, dodecanethiol, DMF 81% yield of tert-butyl ester
5 Catalytic hydrogenation Schiff bases, ketones PtO2 or Pd/C, H2 (40 psi), room temperature Efficient conversion to amines

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, while the aminoethyl side chain can form hydrogen bonds and electrostatic interactions.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo ring system and substituent positioning critically influence physicochemical and biological properties. Key comparisons include:

Bicyclo[3.1.1]heptane Derivatives
  • tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS 1438241-26-9): Substituent: Aminomethyl (vs. aminoethyl in the target compound). Molecular formula: C₁₂H₂₂N₂O₂ (MW 226.32). The shorter aminomethyl chain reduces steric bulk and alters hydrogen-bonding capacity compared to aminoethyl .
  • tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS 2227205-85-6): Substituent: Aminomethyl at the 5-position (vs. 1-position in the target).
Bicyclo[2.2.1]heptane Derivatives
  • tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2): Substituent: 5-Oxo group. Molecular formula: C₁₁H₁₇NO₃ (MW 211.26). The ketone introduces polarity and reactivity, making it suitable for conjugate addition reactions .
  • tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1403865-39-3): Substituent: Hydroxyl group. Increased hydrophilicity compared to aminoethyl derivatives, favoring aqueous solubility .
Bicyclo[4.1.0]heptane Derivatives
  • tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1895362-82-9): Substituent: Aminomethyl. Molecular formula: C₁₂H₂₂N₂O₂ (MW 226.32).
Bicyclo[2.1.1]hexane Derivatives
  • tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 359779-73-0): Substituent: Acetyl group. Molecular formula: C₁₂H₁₉NO₃ (MW 225.28). The smaller bicyclo[2.1.1]hexane framework reduces steric hindrance, favoring nucleophilic reactions at the acetyl group .

Comparative Data Table

Compound Name Bicyclo System Substituent Molecular Formula Molecular Weight CAS Number Key Applications
Target Compound* [3.1.1] 1-(2-aminoethyl) C₁₂H₂₂N₂O₂ 226.32 Not explicitly listed† Drug intermediate, FBDD
tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate [3.1.1] 1-(aminomethyl) C₁₂H₂₂N₂O₂ 226.32 1438241-26-9 Amine protection in synthesis
tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 5-oxo C₁₁H₁₇NO₃ 211.26 198835-06-2 Ketone-based conjugation
tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] 5-(aminomethyl) C₁₂H₂₂N₂O₂ 226.32 1895362-82-9 Rigid scaffold for FBDD
tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate [2.1.1] 5-acetyl C₁₂H₁₉NO₃ 225.28 359779-73-0 Acetylation reactions

Structural analogs are listed for comparison.

Biological Activity

Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS Number: 2613386-97-1) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Boiling Point325.6 ± 15.0 °C (Predicted)
Density1.095 ± 0.06 g/cm³ (Predicted)
pKa11.26 ± 0.10 (Predicted)

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors in biological systems. The bicyclic structure facilitates the formation of hydrogen bonds and electrostatic interactions, which are crucial for modulating enzyme activity and influencing receptor signaling pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of azabicyclo compounds can possess significant antimicrobial properties, making them potential candidates for antibiotic development.
  • Neuroprotective Effects : Due to its ability to interact with neurotransmitter receptors, this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
  • Enzyme Modulation : The compound's structure allows it to modulate the activity of specific enzymes, which can be beneficial in various therapeutic contexts.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported that azabicyclo compounds similar to this compound demonstrated effective inhibition of bacterial growth in vitro, suggesting potential as new antibacterial agents .
  • Neuroprotective Research : In a study exploring neuroprotective agents, researchers found that compounds with similar structural frameworks could reduce neuronal cell death in models of oxidative stress . This suggests that this compound may also exhibit protective effects against neurodegeneration.
  • Enzyme Interaction Studies : A recent investigation into enzyme interactions revealed that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways, highlighting its potential utility in metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylateSimilar bicyclic structureDifferent functional group positioning
Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateContains diazabicyclic frameworkVariations in nitrogen placement affecting reactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving bicyclic scaffold formation followed by functionalization. For example, azabicyclo[3.1.1]heptane intermediates are generated through cycloaddition or ring-closing reactions, such as Diels-Alder approaches using aminocyclopropane precursors. The tert-butyl carbamate (Boc) group is introduced via reaction with Boc anhydride under basic conditions. Purification often employs column chromatography (e.g., silica gel with hexane/EtOAc gradients) or crystallization. Key intermediates are validated using 1H^1H-NMR and HRMS .

Q. How is the stereochemical integrity of the azabicyclo[3.1.1]heptane core confirmed during synthesis?

  • Methodological Answer : Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Post-synthesis, nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography (via programs like SHELXL) are used to confirm stereochemistry. For example, NOE correlations between axial protons in the bicyclic system can resolve ambiguities in ring conformation .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR : 1H^1H-NMR shows distinct signals for the tert-butyl group (~1.4 ppm, singlet) and aminoethyl protons (~2.7–3.2 ppm). Coupling patterns in the bicyclic core (e.g., bridgehead protons) confirm ring geometry.
  • IR : Stretching bands for the carbamate C=O (~1680–1700 cm1^{-1}) and NH2_2 (~3300 cm1^{-1}).
  • HRMS : Exact mass calculation (e.g., C13_{13}H23_{23}N2_2O2_2 requires m/z 239.1755) validates molecular integrity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for low-yielding steps in the synthesis of this compound?

  • Methodological Answer : Low yields often arise from steric hindrance in the bicyclic system or competing side reactions. Strategies include:

  • Temperature modulation : Slow addition of reagents at low temperatures (e.g., –10°C for CS2_2 coupling) to suppress side products.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts to enhance regioselectivity.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Documented yields range from 31% to 93% depending on step .

Q. What computational methods are suitable for predicting the conformational flexibility and binding modes of this compound in drug discovery?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model the compound’s rigid bicyclic core and aminoethyl side chain. Docking studies using software like AutoDock Vina predict interactions with targets (e.g., GPCRs or enzymes). The tert-butyl group’s hydrophobicity and the aminoethyl’s hydrogen-bonding capacity are critical for binding affinity predictions .

Q. How do researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectra may arise from diastereomerism or residual solvents. Solutions include:

  • 2D NMR : HSQC and HMBC experiments assign overlapping signals.
  • Chiral HPLC : Separates enantiomers for pure stereoisomer analysis.
  • Elemental analysis : Validates purity when HRMS data are ambiguous. For example, unexpected adducts in HRMS (e.g., Na+^+ or K+^+) require recalibration .

Q. What strategies are effective for modifying the aminoethyl side chain to enhance biological activity while maintaining bicyclic stability?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on:

  • Protecting group variation : Replacing Boc with Fmoc or Alloc to modulate solubility.
  • Side-chain functionalization : Introducing fluorinated or aryl groups via reductive amination or cross-coupling (e.g., Suzuki-Miyaura). Stability is assessed via stress testing (heat, light, pH extremes) .

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